7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one
CAS No.: 62820-69-3
Cat. No.: VC19454848
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62820-69-3 |
|---|---|
| Molecular Formula | C15H9Cl3N2O |
| Molecular Weight | 339.6 g/mol |
| IUPAC Name | 7-chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C15H9Cl3N2O/c1-8-19-13-7-10(17)2-4-11(13)15(21)20(8)14-5-3-9(16)6-12(14)18/h2-7H,1H3 |
| Standard InChI Key | ZLWOWUDZCDEALE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Introduction
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class of heterocyclic compounds. It is characterized by a quinazolinone core structure, which includes a fused benzene and pyrimidine ring system, substituted with chlorine atoms and a dichlorophenyl group. This compound has a molecular formula of C15H9Cl3N2O and a molecular weight of approximately 339.6 g/mol .
Synthesis Methods
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one typically involves several steps:
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Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylamine and 2-methyl-4-chloroquinazoline.
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Condensation Reaction: The 2,4-dichlorophenylamine is reacted with 2-methyl-4-chloroquinazoline under acidic or basic conditions to form the desired quinazolinone derivative.
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Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Applications and Research Findings
7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is explored for its anti-inflammatory, anticancer, and antimicrobial activities. The compound's interaction with biological targets such as enzymes and receptors is crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Chloro-3-(2,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one. These include:
Chemical Reactions and Mechanism of Action
The compound undergoes various chemical reactions, including substitution, oxidation, reduction, and hydrolysis. These reactions are crucial for modifying its structure for different applications. The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which can modulate biochemical pathways involved in disease processes.
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